molecular formula C13H14BrNO2S B2478199 tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate CAS No. 1909336-89-5

tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate

Cat. No.: B2478199
CAS No.: 1909336-89-5
M. Wt: 328.22
InChI Key: SODWYTOTCPXUTA-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate ( 1909336-89-5) is a high-purity brominated benzothiophene derivative designed for research and development applications. This compound features a molecular formula of C 13 H 14 BrNO 2 S and a molecular weight of 328.22 g/mol . Its structure contains a bromo substituent at the 6-position of the benzothiophene core, which is protected by a tert-butyloxycarbonyl (Boc) carbamate group, making it a versatile intermediate in synthetic organic chemistry . The primary research value of this compound lies in its use as a key building block for the synthesis of more complex molecules . The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to construct diverse compound libraries . The Boc protecting group can be readily removed under mild acidic conditions to reveal a free amine, facilitating its incorporation into target structures, including potential pharmaceuticals and materials . This makes it particularly valuable in medicinal chemistry for creating candidates in therapeutic areas such as oncology and central nervous system disorders . Handling and Safety: For research use only. Not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet for proper handling information. The product is typically shipped and stored under refrigerated conditions to ensure stability .

Properties

IUPAC Name

tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-6-8-4-5-9(14)7-10(8)18-11/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWYTOTCPXUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrobenzothiophenes.

Scientific Research Applications

tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution on Benzothiophene

The position of bromine on the benzothiophene core significantly influences reactivity and applications. Table 1 compares tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate with its 5- and 7-bromo isomers:

Compound Name CAS Number Bromine Position Purity Supplier
tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate 2043402-20-4 5 97% Combi-Blocks
This compound 1909336-89-5 6 97% Combi-Blocks
tert-Butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate 2306275-10-3 7 98% Combi-Blocks

The 6-bromo derivative is often preferred in Suzuki-Miyaura couplings due to the electronic and steric effects of bromine at the 6-position, which enhance regioselectivity. In contrast, the 7-bromo isomer (98% purity) may exhibit distinct reactivity patterns in nucleophilic substitutions .

Carbamate Derivatives with Varied Aromatic Cores

tert-Butyl carbamates with phenyl or heteroaromatic cores demonstrate divergent properties. Table 2 highlights key examples from recent syntheses:

Compound Name Core Structure Substituents Yield Physical State
tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate Phenyl 4-Br, 2-F, 3-OMe 23% Colorless oil
tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate Phenyl + thiazole 3-F, 4-(4-methylthiazol-5-yl) 77% Yellow solid
tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate Phenyl + thiazole 3-Cl, 4-(4-methylthiazol-5-yl) 58% Colorless oil
This compound Benzothiophene 6-Br N/A N/A

Key observations:

  • Synthetic Accessibility : Brominated phenyl carbamates (e.g., 23% yield for 4-bromo-2-fluoro-3-methoxy) face challenges due to steric hindrance, whereas benzothiophene derivatives may offer better solubility and reactivity .
  • Applications : Thiazole and benzothiophene cores are favored in kinase inhibitors and anticancer agents, whereas halogenated phenyl derivatives are common in agrochemicals .

Biological Activity

Introduction

Tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C12H13BrN2O2S. Its structure includes a benzothiophene moiety, which is significant in determining its biological properties. The presence of the bromine atom and the carbamate functional group play crucial roles in its reactivity and biological interactions.

PropertyValue
Molecular Weight301.21 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP3.5

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve modulation of protein interactions and enzymatic pathways. Similar compounds have been shown to interact with various targets, including cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the benzothiophene core can significantly influence biological activity. For instance, substituents such as bromine enhance COX-2 inhibition compared to other halogens . The presence of the tert-butyl group also contributes to the lipophilicity, aiding cellular uptake.

Anticancer Potential

Recent studies have suggested that derivatives of benzothiophene compounds exhibit anticancer properties by targeting specific signaling pathways involved in tumor progression. For example, compounds similar to this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Case Studies

  • Inhibition of COX Enzymes : A study demonstrated that related compounds exhibited selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Antitumor Activity : In vitro assays revealed that certain benzothiophene derivatives could inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar properties .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while some derivatives show promising biological activity, they also require careful evaluation for safety profiles. The bromine substituent may contribute to cytotoxicity; thus, further studies are needed to assess therapeutic windows.

Table 2: Toxicity Data Summary

Study TypeResult
Acute ToxicityModerate
Chronic ToxicityNot yet evaluated
MutagenicityNegative

Q & A

Q. What unexplored reactivities or applications warrant investigation?

  • Proposals :
  • Photoredox Catalysis : Use Ir(ppy)₃ under blue LED to activate C–Br bonds for C–H functionalization .
  • Targeted Protein Degradation : Conjugate with cereblon ligands (e.g., pomalidomide) via click chemistry for novel PROTACs .

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